Cas no 404912-93-2 (1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline])
![1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline] structure](https://it.kuujia.com/scimg/cas/404912-93-2x500.png)
404912-93-2 structure
Nome del prodotto:1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]
1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline] Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]
- Isoquinoline, 1-(chloromethyl)-3,4-dihydro-3-spirocyclopentyl-
- 1-(chloromethyl)spiro[4H-isoquinoline-3,1'-cyclopentane]
- 1'-(chloromethyl)-4'{H}-spiro[cyclopentane-1,3'-isoquinoline]
- 404912-93-2
- STK682537
- UCHUHOBELGVALR-UHFFFAOYSA-N
- AKOS005596986
-
- Inchi: InChI=1S/C14H16ClN/c15-10-13-12-6-2-1-5-11(12)9-14(16-13)7-3-4-8-14/h1-2,5-6H,3-4,7-10H2
- Chiave InChI: UCHUHOBELGVALR-UHFFFAOYSA-N
Proprietà calcolate
- Massa esatta: 233.0971272Da
- Massa monoisotopica: 233.0971272Da
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 16
- Conta legami ruotabili: 1
- Complessità: 291
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12.4Ų
- XLogP3: 3.3
1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline] Letteratura correlata
-
Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
-
Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
-
4. Book reviews
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
404912-93-2 (1'-(chloromethyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]) Prodotti correlati
- 1875716-30-5(5-[Methyl(1-methylpyrrolidin-3-yl)amino]furan-2-carbaldehyde)
- 1058231-39-2(N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-4-(dimethylsulfamoyl)benzamide)
- 1284961-18-7(3-[1-(2-methylbenzenesulfonyl)piperidin-4-yl]propanoic acid)
- 2229419-50-3(2-(2-chloroquinolin-3-yl)ethanethioamide)
- 73536-92-2(3-(2-aminoethyl)-1-methyl-1H-indol-5-ol hydrochloride)
- 2680533-13-3(3-bromo-5H,6H,8H-imidazo4,3-c1,4oxazine-1-carboxylic acid)
- 942190-47-8(O1-tert-butyl O3-methyl 3-aminopyrrolidine-1,3-dicarboxylate)
- 1699017-66-7(Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 4,5,6,7-tetrahydro-6-(2-hydroxyethyl)-)
- 881943-90-4(3-(4-chlorophenyl)sulfanyl-N-5-(4-nitrobenzenesulfonyl)-1,3-thiazol-2-ylpropanamide)
- 1697375-66-8(2-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Shanghai Jinhuan Chemical CO., LTD.
Membro d'oro
CN Fornitore
Grosso

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Membro d'oro
CN Fornitore
Grosso
